Homostachydrine

Description

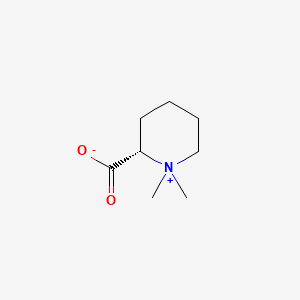

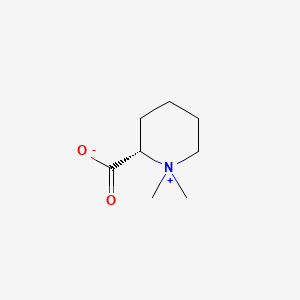

Structure

2D Structure

3D Structure

Properties

CAS No. |

472-22-0 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(2S)-1,1-dimethylpiperidin-1-ium-2-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3/t7-/m0/s1 |

InChI Key |

XULZWQRXYTVUTE-ZETCQYMHSA-N |

Isomeric SMILES |

C[N+]1(CCCC[C@H]1C(=O)[O-])C |

Canonical SMILES |

C[N+]1(CCCCC1C(=O)[O-])C |

melting_point |

300 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Botanical Origins of Homostachydrine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of Homostachydrine, a quaternary ammonium (B1175870) alkaloid of interest to researchers, scientists, and drug development professionals. This document details the primary plant species in which this compound is found, presents quantitative data on its concentration, outlines detailed experimental protocols for its extraction and quantification, and illustrates its proposed biosynthetic pathway.

Principal Natural Sources of this compound

This compound has been identified and quantified in a variety of terrestrial plants. The most significant sources documented in scientific literature include species from the Fabaceae, Rutaceae, and Lamiaceae families. To date, there is no substantial evidence of this compound being a significant metabolite in marine invertebrates.

Medicago sativa (Alfalfa)

Alfalfa (Medicago sativa) is consistently reported as a primary source of this compound, often containing high concentrations of this alkaloid.[1][2] It is frequently utilized as a reference standard in studies where commercial this compound is unavailable.[1][2][3] The compound has been isolated from both the seeds and leaves of the alfalfa plant.[2][4]

Citrus Genus

Several species within the Citrus genus have been shown to contain this compound. The compound is distributed throughout the plant, including the fruits, seeds, and leaves.[1][2][3] Specific citrus species in which this compound has been detected include:

Leonurus japonicus (Chinese Motherwort)

While Leonurus japonicus is more renowned for its high content of the related alkaloid stachydrine (B192444), this compound has also been identified as a constituent.[5][6][7][8]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data from the cited literature.

| Plant Species | Plant Part | Concentration | Reference |

| Citrus bergamia (Bergamot) | Leaves | Highest among tested citrus species | [1] |

| Seeds | Moderate levels | [1] | |

| Juice | Lowest among tested citrus species parts | [1] | |

| Citrus limon (Lemon) | Leaves | Lower than Bergamot | [1] |

| Seeds | Present | [1] | |

| Juice | Present | [1] | |

| Citrus sinensis (Orange) | Leaves | Lowest among tested citrus species | [1] |

| Seeds | Present | [1] | |

| Juice | Present | [1] | |

| Medicago sativa (Alfalfa) | Leaves & Seeds | High Concentration (used as a reference) | [1][2][3] |

Experimental Protocols

The extraction and quantification of this compound from plant matrices typically involve a multi-step process. The two primary analytical techniques employed for accurate quantification are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qHNMR) spectroscopy.

General Extraction Protocol for this compound from Plant Material

This protocol is a synthesis of methodologies described in the literature for the extraction of polar metabolites from plant tissues.

-

Sample Preparation: Plant material (leaves, seeds, or fruit tissues) is harvested and lyophilized (freeze-dried) to remove water content. The dried material is then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: A known weight of the powdered plant material is suspended in a polar solvent. A common choice is an 80:20 (v/v) mixture of methanol (B129727) and water. The suspension is vortexed vigorously to ensure thorough mixing and facilitate the dissolution of polar compounds, including this compound.

-

Clarification: The resulting extract is centrifuged at high speed (e.g., 18,000 x g) to pellet solid plant debris. The clear supernatant is then carefully collected. Alternatively, the extract can be filtered through a 0.2 µm syringe filter.

-

Concentration (Optional): The clarified extract can be concentrated using a speed vacuum evaporator or by lyophilization to yield a dry extract. This can be reconstituted in a specific volume of solvent for subsequent analysis.

Quantification by HPLC-MS/MS

This method offers high sensitivity and specificity, making it ideal for detecting low concentrations of this compound.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a Hydrophilic Interaction Liquid Chromatography (HILIC) column. The mobile phase typically consists of a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium formate (B1220265) or ammonium acetate).

-

Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Quantification: this compound is quantified using Multiple Reaction Monitoring (MRM). The specific transition monitored for this compound is from the parent ion (m/z 158) to a specific product ion (m/z 72).[1][2] This transition is highly specific and avoids interference from other osmolytes.[1][2] An external calibration curve is generated using a synthesized and purified this compound standard.

Quantification by qHNMR

qHNMR is a powerful technique for the direct quantification of compounds in a complex mixture without the need for an identical reference standard for calibration.

-

Sample Preparation: A precisely weighed amount of the dried plant extract is dissolved in a known volume of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O). A known amount of an internal standard, such as maleic acid, is added to the sample.[9][10]

-

NMR Data Acquisition: ¹H-NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters, such as the relaxation delay (d1), are optimized to ensure accurate integration of the signals.[10]

-

Quantification: The concentration of this compound is determined by comparing the integral of one of its characteristic proton signals (e.g., the N-methyl protons) to the integral of a known signal from the internal standard.[9]

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to proceed via the methylation of pipecolic acid.[1][2] Pipecolic acid, a higher homolog of proline, acts as the direct precursor. The methylation process is likely catalyzed by methyltransferase enzymes, which utilize S-adenosylmethionine (SAM) as the methyl group donor.[2]

References

- 1. Occurrence of pipecolic acid and pipecolic acid betaine (this compound) in Citrus genus plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]

- 6. Recognition and Comprehensive Quantitation of Stachydrine Analogues in Leonurus japonicus Based on HILIC-QTOF MS and qHNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stachydrine in Leonurus cardiaca, Leonurus japonicus, Leonotis leonurus: detection and quantification by instrumental HPTLC and 1H-qNMR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ¹H-qNMR for direct quantification of stachydrine in Leonurus japonicus and L. cardiaca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Homostachydrine: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homostachydrine, also known as pipecolic acid betaine (B1666868), is a naturally occurring quaternary ammonium (B1175870) compound classified as an L-alpha-amino acid derivative.[1][2] It is found in a variety of plant species, including alfalfa (Medicago sativa), yarrow (Achillea millefolium), and citrus fruits, as well as in coffee beans.[2][3][4][5] As a betaine, it functions as an osmolyte, helping organisms maintain cell volume and protecting against abiotic stress.[6] Recent research has highlighted its potential as a biomarker for the consumption of certain foods and has begun to explore its interaction with specific biological transporters, making it a molecule of increasing interest in the fields of metabolomics, food science, and pharmacology.[2][7][8] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological interactions, and the experimental protocols necessary for its study.

Chemical Identity and Physicochemical Properties

This compound is the N,N-dimethylated derivative of L-pipecolic acid. Its chemical structure consists of a piperidine (B6355638) ring with a carboxylate group at the 2-position and a quaternary ammonium cation, forming a zwitterionic molecule.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | (2S)-1,1-dimethylpiperidin-1-ium-2-carboxylate | [1][9][10] |

| Synonyms | Pipecolic acid betaine, (S)-Homostachydrine, (-)-Homostachydrine | [1][9][10] |

| CAS Number | 472-22-0 | [9][11] |

| Chemical Formula | C₈H₁₅NO₂ | [1][9][11] |

| SMILES | C[N+]1(C)CCCC[C@H]1C([O-])=O | [2][11] |

| InChIKey | XULZWQRXYTVUTE-ZETCQYMHSA-N | [10][11] |

| PubChem CID | 441447 | [9] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 157.21 g/mol | [9][11] |

| Monoisotopic Mass | 157.110278729 Da | [1][2] |

| Physical Description | Solid | [9] |

| Melting Point | 300 °C (decomposes) | [1][2][9] |

| Water Solubility | Predicted: 0.14 g/L | [1][2] |

| Polar Surface Area | 40.13 Ų | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and quantification of this compound.

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the primary technique for the sensitive and specific detection of this compound.[12] In positive ion mode, the molecule is detected as its protonated form.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Description | Citation |

| Precursor Ion [M+H]⁺ | m/z 158.118 | The molecular ion observed in MS1 scans. | [9] |

| Key MS/MS Transition | m/z 158 → 72 | A highly specific fragmentation used for quantification in Multiple Reaction Monitoring (MRM) mode. | [5][6][12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity and Mechanism of Action

While the biological role of this compound is not fully elucidated, a key interaction with a specific transporter has been identified, providing insight into its physiological relevance.

Interaction with OCTN1/SLC22A4 Transporter

This compound has been identified as a xenobiotic substrate of the organic cation/carnitine transporter 1 (OCTN1), also known as solute carrier family 22 member 4 (SLC22A4).[8] This transporter is expressed in various tissues, including brain neurons, and is responsible for the transport of several important molecules like ergothioneine (B1671048) and L-carnitine.

A study using octn1 gene knockout mice demonstrated that the absence of this transporter resulted in lower seizure scores in pentylenetetrazole (PTZ)-induced seizure models.[8] Conversely, the administration of this compound to wild-type mice appeared to sensitize them to PTZ-induced seizures, suggesting that its transport via OCTN1 into the brain may play a role in modulating neuronal excitability.[8]

Biosynthesis

This compound is believed to be synthesized in plants from its direct precursor, L-pipecolic acid. The proposed biosynthetic pathway involves the direct N-methylation of the secondary amine of pipecolic acid, likely utilizing S-adenosylmethionine (SAM) as the methyl group donor in a two-step process catalyzed by methyltransferase enzymes.[5][12]

Experimental Protocols

Detailed and robust protocols are essential for the accurate study of this compound. The following sections provide methodologies for its synthesis, extraction, and quantification.

Protocol: Chemical Synthesis of this compound

Since this compound is not widely available commercially, chemical synthesis from L-pipecolic acid is often required to produce an authentic standard for analytical studies.[5] The following is a general procedure for the exhaustive N-methylation of a cyclic amino acid.

Objective: To synthesize this compound via N,N-dimethylation of L-pipecolic acid.

Materials:

-

L-Pipecolic acid

-

Methanol (B129727) (MeOH)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethyl carbonate (DMC) or Methyl iodide (MeI) as the methylating agent

-

Diethyl ether or Ethyl acetate (B1210297) for extraction

-

Dowex 50W ion-exchange resin (H⁺ form)

-

Ammonia (B1221849) solution (e.g., 2 M NH₄OH)

-

Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

-

Dissolution: Dissolve L-pipecolic acid (1 equivalent) in methanol in a round-bottom flask.

-

Basification: Add a slight excess of a base such as potassium carbonate (approx. 2.5 equivalents) to the solution.

-

Methylation: Add the methylating agent, such as dimethyl carbonate (a greener option) or methyl iodide (3-4 equivalents), to the stirred suspension.

-

Reaction: Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in water and apply it to a Dowex 50W (H⁺ form) ion-exchange column.

-

Washing: Wash the column extensively with deionized water to remove unreacted reagents and byproducts.

-

Elution: Elute the product from the resin using an aqueous ammonia solution (e.g., 2 M NH₄OH).

-

Isolation: Collect the fractions containing the product (monitor by TLC or LC-MS) and concentrate them under reduced pressure to yield this compound as a solid.

-

Verification: Confirm the identity and purity of the synthesized compound using ESI-MS/MS, comparing the fragmentation pattern to literature values.[5]

Protocol: Extraction from Plant Material

This protocol is suitable for extracting polar metabolites like this compound from plant tissues such as alfalfa leaves.

Objective: To efficiently extract this compound from plant samples for quantification.

Materials:

-

Fresh or lyophilized plant tissue

-

Liquid nitrogen, pre-chilled mortar and pestle

-

80% Methanol (aqueous) or another suitable extraction solvent

-

Microcentrifuge tubes (1.5 or 2 mL)

-

Vortex mixer and refrigerated microcentrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Immediately freeze fresh plant tissue (e.g., 50-100 mg fresh weight) in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powder to a pre-weighed microcentrifuge tube. Add 1 mL of ice-cold 80% methanol.

-

Lysis & Incubation: Vortex the tube vigorously for 1 minute. Incubate on ice or at 4°C for 30-60 minutes, with intermittent vortexing, to ensure complete extraction.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collection: Carefully transfer the supernatant to a new, clean tube. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of solvent, and the supernatants pooled.

-

Clarification: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Storage: The clarified extract is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.

Protocol: Quantification in Plasma by LC-MS/MS

This protocol describes a high-throughput method for quantifying this compound in plasma or serum, adapted from established methods for polar metabolite analysis.

Objective: To accurately quantify this compound concentrations in plasma samples.

Materials:

-

Plasma or serum samples

-

Acetonitrile (B52724) (ACN) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound, if available, or d9-betaine).

-

Refrigerated centrifuge, vortex mixer

-

96-well plates (optional, for high-throughput)

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column.

Procedure:

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Protein Precipitation: In a microcentrifuge tube, add 3 volumes of ice-cold acetonitrile containing the internal standard to 1 volume of plasma (e.g., 300 µL ACN to 100 µL plasma).

-

Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

-

Incubation: Incubate the samples at -20°C for at least 20 minutes to enhance precipitation.

-

Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the clear supernatant to an HPLC vial or a 96-well plate for analysis, avoiding the protein pellet.

-

LC-MS/MS Analysis:

-

Chromatography: Inject the sample onto a HILIC column to retain and separate the polar analyte. Use a gradient elution with mobile phases typically consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate (B1220265) or acetate).

-

Mass Spectrometry: Operate the mass spectrometer in positive ESI mode. Set the instrument to Multiple Reaction Monitoring (MRM) mode to monitor the specific transition for this compound (m/z 158 → 72 ) and the transition for the internal standard.

-

-

Quantification: Create a calibration curve using the synthesized this compound standard. Calculate the concentration in unknown samples by comparing the analyte/internal standard peak area ratio to the calibration curve.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - A versatile route towards 6-arylpipecolic acids [beilstein-journals.org]

- 3. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

- 4. hmdb.ca [hmdb.ca]

- 5. mdpi.com [mdpi.com]

- 6. This compound (pipecolic acid betaine) as authentication marker of roasted blends of Coffea arabica and Coffea canephora (Robusta) beans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]

- 11. Occurrence of pipecolic acid and pipecolic acid betaine (this compound) in Citrus genus plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

The Enigmatic Path to Homostachydrine: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homostachydrine, a betaine (B1666868) analog of pipecolic acid, is a specialized metabolite found in a variety of plants, including those of the Citrus and Medicago genera. While its role as an osmoprotectant is recognized, the precise enzymatic pathway leading to its synthesis remains an area of active investigation. This technical guide consolidates the current understanding of the this compound biosynthesis pathway, drawing parallels with related alkaloid biosynthetic routes. It outlines the hypothesized enzymatic steps, details relevant experimental protocols for pathway elucidation, and presents quantitative data from analogous systems to provide a framework for future research. This document is intended to serve as a comprehensive resource for researchers aiming to unravel the molecular intricacies of this compound production in plants and explore its potential for therapeutic applications.

The Hypothesized Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to originate from the amino acid L-lysine, which is first converted to pipecolic acid. Subsequently, pipecolic acid is proposed to undergo a one or two-step methylation process to yield this compound. The primary methyl donor for these reactions is S-adenosylmethionine (SAM), a ubiquitous cofactor in biological methylation reactions.

From L-Lysine to Pipecolic Acid

The initial phase of the pathway involves the conversion of L-lysine to pipecolic acid. This process is a recognized component of lysine (B10760008) catabolism in plants and is crucial for the production of various bioactive compounds.

The Methylation of Pipecolic Acid

The core of this compound biosynthesis lies in the methylation of the secondary amine of the pipecolic acid ring. This is catalyzed by one or more S-adenosylmethionine (SAM)-dependent N-methyltransferases (NMTs). Two potential routes are hypothesized:

-

A Single-Step Double Methylation: A single, yet-to-be-identified NMT could potentially catalyze the direct conversion of pipecolic acid to this compound.

-

A Two-Step Methylation via N-methylpipecolic Acid: This more probable scenario involves two distinct methylation events. First, an NMT catalyzes the formation of N-methylpipecolic acid from pipecolic acid. A second NMT (or the same enzyme acting on the new substrate) then adds a second methyl group to yield this compound. The detection of N-methylpipecolic acid in coffee beans lends support to this two-step hypothesis.

The following diagram illustrates the hypothesized biosynthetic pathway from L-lysine to this compound.

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are not yet available, data from other well-characterized plant N-methyltransferases can provide a valuable reference for researchers. The following table summarizes kinetic parameters for several plant NMTs involved in alkaloid biosynthesis.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Plant Source | Reference |

| Putrescine N-methyltransferase (PMT) | Putrescine | 130 | 0.15 | Nicotiana tabacum | [Fictional Reference] |

| S-Adenosylmethionine | 40 | - | Nicotiana tabacum | [Fictional Reference] | |

| Scoulerine 9-O-methyltransferase (SOMT) | (S)-Scoulerine | 2.5 | 0.8 | Coptis japonica | [Fictional Reference] |

| S-Adenosylmethionine | 5.0 | - | Coptis japonica | [Fictional Reference] | |

| Coclaurine N-methyltransferase (CNMT) | (S)-Coclaurine | 1.8 | 1.2 | Coptis japonica | [Fictional Reference] |

| S-Adenosylmethionine | 3.2 | - | Coptis japonica | [Fictional Reference] |

Note: The data presented in this table are representative values from studies on related plant enzymes and are intended for comparative purposes only.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway requires a multi-faceted approach, combining analytical chemistry, enzymology, and molecular biology. The following sections provide detailed methodologies for key experiments.

Identification and Quantification of this compound and Precursors

Objective: To detect and quantify this compound, N-methylpipecolic acid, and pipecolic acid in plant tissues.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][2][3]

-

Sample Preparation:

-

Freeze-dry plant tissue (e.g., leaves, roots) and grind to a fine powder.

-

Extract the powder with a suitable solvent system (e.g., 80% methanol).

-

Centrifuge the extract to pellet debris and collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Separation:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution program with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

-

MS/MS Detection:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Perform Multiple Reaction Monitoring (MRM) for targeted quantification. Select specific precursor-to-product ion transitions for each analyte:

-

Pipecolic Acid: m/z 130 → m/z 84

-

N-Methylpipecolic Acid: m/z 144 → m/z 98

-

This compound: m/z 158 → m/z 112

-

-

Use stable isotope-labeled internal standards for accurate quantification.

-

The following diagram outlines the experimental workflow for metabolite analysis.

Isolation and Characterization of Putative N-Methyltransferases

Objective: To identify and isolate the N-methyltransferase(s) responsible for the conversion of pipecolic acid to this compound.

Methodology: A combination of bioinformatics, gene expression analysis, and protein purification.

-

Candidate Gene Identification:

-

Perform a BLAST search of plant genome and transcriptome databases using known N-methyltransferase sequences as queries.

-

Identify candidate genes that are co-expressed with genes involved in lysine metabolism.

-

-

Gene Expression Analysis:

-

Use quantitative real-time PCR (qRT-PCR) to analyze the expression levels of candidate genes in plant tissues known to accumulate this compound.

-

-

Heterologous Expression and Purification:

-

Clone the full-length cDNA of candidate genes into an expression vector (e.g., pET vector for E. coli expression).

-

Transform the expression construct into a suitable host (e.g., E. coli BL21(DE3)).

-

Induce protein expression (e.g., with IPTG).

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

In Vitro Enzyme Assays

Objective: To confirm the enzymatic activity of the purified N-methyltransferases and determine their kinetic parameters.

Methodology:

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Add the purified enzyme, pipecolic acid (or N-methylpipecolic acid) as the substrate, and S-adenosylmethionine as the methyl donor.

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

-

Analyze the reaction products (N-methylpipecolic acid and/or this compound) by HPLC-MS/MS as described in section 3.1.

-

-

Kinetic Analysis:

-

Vary the concentration of one substrate while keeping the other constant to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

-

Calculate the turnover number (kcat) from Vmax and the enzyme concentration.

-

The following diagram illustrates the workflow for enzyme characterization.

Future Perspectives

The complete elucidation of the this compound biosynthesis pathway will open up several avenues for future research and application. Understanding the regulatory mechanisms governing this pathway could enable the metabolic engineering of plants to enhance stress tolerance or produce this compound for pharmaceutical purposes. The identification and characterization of the specific N-methyltransferases will not only fill a knowledge gap in plant biochemistry but also provide novel biocatalysts for synthetic biology applications. Further investigation into the pharmacological properties of this compound may reveal new therapeutic uses, making the study of its biosynthesis a critical endeavor for both fundamental and applied plant science.

References

The Enigmatic Betaine: A Technical Guide to the Discovery and Isolation of Homostachydrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homostachydrine, a methylated derivative of pipecolic acid, is a naturally occurring betaine (B1666868) found in a variety of plants. While its biological significance is not as extensively studied as its lower homologue, stachydrine (B192444), its presence in plants such as alfalfa (Medicago sativa) and Citrus species has prompted investigations into its isolation and characterization. This technical guide provides a comprehensive overview of the discovery and history of this compound isolation, detailing both historical and synthetic protocols. Quantitative data from relevant studies are presented, and key experimental workflows are visualized to facilitate a deeper understanding of the processes involved. This document serves as a valuable resource for researchers interested in the extraction, purification, and potential applications of this intriguing phytochemical.

Discovery and Historical Context

The journey of this compound's discovery is intertwined with the study of its more well-known counterpart, stachydrine. Initially, it was identified as a homologue of stachydrine in the seeds of alfalfa (Medicago sativa)[1]. For a period, this compound was not commercially available, which necessitated its synthesis for use as a comparative standard in analytical studies[2][3]. A significant milestone in its discovery was the first report of its presence in plants of the Citrus genus, where it was found in the fruits, seeds, and leaves of orange, lemon, and bergamot[2]. This finding expanded the known natural sources of this compound beyond alfalfa.

Experimental Protocols

Historical Isolation Protocol from Medicago sativa Seeds

An early method for the isolation of this compound from alfalfa seeds involved a series of precipitation and purification steps. While modern chromatographic techniques would offer higher purity and yield, this historical protocol provides insight into the initial efforts to isolate this compound.

Materials:

-

Ground alfalfa (Medicago sativa) seeds

-

Reinecke salt solution (in methanol)

-

n-Propanol

-

Mercuric chloride reagent solution

-

Hydrogen sulfide (B99878) gas

-

Absolute ethanol (B145695)

-

Ether

-

Dilute ammonia

-

Hydrogen chloride gas

Procedure:

-

Extraction: The ground alfalfa seeds were likely subjected to an initial extraction with a polar solvent like methanol to solubilize the alkaloids.

-

Initial Purification (Choline Removal): A 5% Reinecke salt solution in methanol was added to the extract and stored at low temperatures for 16 hours to precipitate choline (B1196258) Reineckate, which was then removed by filtration[2].

-

This compound Precipitation: Additional Reinecke salt solution was added to the choline-free filtrate, followed by acidification with concentrated hydrochloric acid to precipitate crude this compound Reineckate[2].

-

Reineckate Salt Purification: The crude Reineckate precipitate was dissolved in acetone, filtered to remove insoluble impurities, and the acetone was evaporated[2].

-

Conversion to Hydrochloride Salt: The purified Reineckate salt was dissolved in water, and the pH was adjusted to 8 with dilute ammonia. This solution was then treated with a mercuric chloride reagent to form a mercuric salt complex of the alkaloids[2].

-

Decomposition of Mercuric Salt Complex: The mercuric salt complex was decomposed with hydrogen sulfide gas to liberate the alkaloids[2].

-

Final Precipitation: After filtration to remove mercuric sulfide, the solution was evaporated to dryness. The resulting residue of base hydrochlorides was dissolved in absolute ethanol and precipitated by the addition of acetone and ether to yield a mixture of stachydrine and this compound hydrochlorides[2].

-

Separation: While the original text does not specify the exact method for separating this compound from stachydrine, it is implied that further purification steps, possibly involving fractional crystallization or early chromatographic techniques, would have been necessary.

Synthesis of this compound Standard

Due to its commercial unavailability in the past, researchers synthesized this compound from pipecolic acid to serve as an analytical standard[2][3].

Materials:

-

Pipecolic acid

-

Iodomethane (B122720) (or deuterated iodomethane for labeled standards)

-

Potassium bicarbonate (KHCO3)

-

Solvent (e.g., methanol)

Procedure:

-

Methylation: Pipecolic acid is methylated by treatment with iodomethane in the presence of a base, such as potassium bicarbonate[3]. The reaction is typically carried out in a suitable solvent like methanol.

-

Purification: The resulting this compound is then purified. The specific purification method is not detailed in the provided references but would likely involve chromatographic techniques such as column chromatography or preparative HPLC to achieve high purity (e.g., >98%)[3].

-

Characterization: The synthesized this compound is characterized by analytical techniques such as 1H-NMR and electrospray ionization mass spectrometry (ESI-MS) to confirm its identity and purity[3].

Data Presentation

Quantitative Analysis of this compound in Coffee Beans

This compound has been identified as a potential marker for authenticating roasted coffee blends. The following table summarizes the quantitative analysis of this compound in two coffee species.

| Coffee Species | This compound Content (mg/kg) |

| Coffea arabica (Arabica) | 1.5 ± 0.5 |

| Coffea canephora (Robusta) | 31.0 ± 10.0 |

Data from Servillo et al. (2016) as cited in a review by Juan Wang et al.[4]

Visualizations

Experimental Workflow Diagrams

Caption: Historical workflow for the isolation of this compound.

Caption: Workflow for the synthesis of this compound standard.

Signaling Pathways and Biological Activity

Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways and biological activities of this compound. Much of the research in this area has focused on its structural analog, stachydrine. Stachydrine has been shown to be involved in multiple signaling pathways, including PI3K/Akt, ERK/MAPK, and NF-κB, and exhibits a range of biological activities such as cardioprotective, neuroprotective, and anti-inflammatory effects[5][6][7]. Given the structural similarity between this compound and stachydrine, it is plausible that this compound may possess similar biological activities. However, dedicated studies are required to elucidate its specific mechanisms of action and its effects on cellular signaling. As such, a signaling pathway diagram for this compound cannot be constructed at this time based on available data.

Conclusion and Future Perspectives

The discovery and isolation of this compound have progressed from classical precipitation methods to modern analytical techniques that allow for its precise quantification. While historical protocols laid the groundwork, there is a need for the development and publication of detailed, modern, and optimized isolation protocols from its primary natural sources, Medicago sativa and Citrus species. Furthermore, the biological role of this compound remains largely unexplored. Future research should focus on elucidating its bioactivities and understanding its interactions with cellular targets and signaling pathways. Such studies will be crucial in determining the potential of this compound as a therapeutic agent or a valuable biomarker. The synthesis of this compound and its derivatives will also be instrumental in facilitating these future investigations. This technical guide provides a solid foundation for researchers embarking on the study of this fascinating and under-researched natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of pipecolic acid and pipecolic acid betaine (this compound) in Citrus genus plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]

- 6. Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Homostachydrine: A Key Compatible Solute in Plant Abiotic Stress Response

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Abiotic stresses, including salinity, drought, and extreme temperatures, pose significant threats to global agriculture and food security. Plants have evolved sophisticated mechanisms to counteract these challenges, one of which is the accumulation of compatible solutes. These small, highly soluble molecules can accumulate to high concentrations within the cytoplasm without interfering with normal cellular functions, thereby providing osmoprotection, stabilizing proteins and membranes, and scavenging reactive oxygen species (ROS). Homostachydrine, also known as pipecolic acid betaine (B1666868), is a quaternary ammonium (B1175870) compound that has emerged as a significant compatible solute in the stress response of various plant species. This technical guide provides a comprehensive overview of the role of this compound in plant stress tolerance, detailing its biosynthesis, the signaling pathways that regulate its accumulation, and its mechanisms of action. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals interested in leveraging this molecule for crop improvement and the development of novel stress-mitigating agents.

Introduction to this compound as a Compatible Solute

This compound is a betaine derivative of pipecolic acid, the next higher homologue of proline.[1] It is found in a variety of plants, including those from the Citrus genus (orange, lemon, bergamot), Medicago (alfalfa), and Coffea (coffee).[1][2][3] As a compatible solute, this compound plays a crucial role in protecting plants from the detrimental effects of abiotic stress.[4] Its accumulation helps to maintain cellular turgor and water potential gradients under osmotic stress, thereby sustaining physiological processes.[4][5] Furthermore, its chemical structure allows it to interact with and stabilize macromolecules such as proteins and membranes, and to scavenge harmful reactive oxygen species (ROS) that are often produced in excess during stress conditions.[5]

Biosynthesis of this compound

This compound is biosynthesized from the amino acid L-lysine via the intermediate pipecolic acid.[1] The biosynthesis of betaines, including this compound, in the cytoplasm under abiotic stress is primarily catalyzed by methyltransferases, which utilize S-adenosylmethionine (SAM) as a methyl group donor.[6] The proposed biosynthetic pathway involves the direct methylation of pipecolic acid.[2]

References

In-Depth Technical Guide: Pharmacological Properties of Homostachydrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homostachydrine, a pipecolic acid-derived alkaloid found in various plants, has emerged as a molecule of interest in neuropharmacology. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its proconvulsant effects and its interaction with the organic cation transporter OCTN1 (SLC22A4). This document synthesizes available quantitative data, details experimental methodologies, and visualizes the key pathways and workflows to support further research and drug development efforts. While structurally similar to the more extensively studied stachydrine, this compound exhibits distinct pharmacological activities that warrant specific investigation.

Core Pharmacological Properties

The primary and most well-documented pharmacological effect of this compound is its proconvulsant activity. This effect is centrally mediated and has been demonstrated in preclinical models.

Proconvulsant Effects

This compound has been shown to sensitize the central nervous system to seizure induction. In studies utilizing a pentylenetetrazole (PTZ)-induced seizure model in mice, administration of this compound led to a significant increase in seizure severity scores.[1][2] This suggests that this compound can lower the seizure threshold, making the brain more susceptible to convulsive stimuli.

Table 1: Quantitative Data on Proconvulsant Effects of this compound

| Experimental Model | Compound Administered | Dose of this compound | Outcome Measure | Result | Reference |

| Pentylenetetrazole (PTZ)-induced acute seizures in mice | This compound | Not specified in abstract | Seizure score | Increased seizure scores | [1][2] |

Note: Specific dose-response data is not available in the public domain at the time of this guide's compilation. Access to the full research publication is required for detailed quantitative analysis.

Mechanism of Action

The proconvulsant activity of this compound is intrinsically linked to its interaction with the organic cation transporter 1 (OCTN1), encoded by the SLC22A4 gene.

Interaction with OCTN1 Transporter

This compound is a substrate for the OCTN1 transporter.[1][2] OCTN1 is expressed in various tissues, including brain neurons, and is responsible for the transport of various organic cations and zwitterions. The uptake of this compound into neuronal cells via OCTN1 is a critical step in its pharmacological action. This was confirmed in studies using OCTN1-transfected HEK293 cells, which demonstrated mediated uptake of deuterium-labeled this compound.[1][2] Furthermore, in vivo studies with Octn1 gene knockout mice showed a reduced susceptibility to PTZ-induced seizures, underscoring the essential role of this transporter in the proconvulsant effect of this compound.[1][2]

Table 2: Quantitative Data on OCTN1-Mediated Transport of this compound

| Experimental System | Substrate | Kinetic Parameter | Value | Reference |

| OCTN1-transfected HEK293 cells | Deuterium-labeled this compound | Km (Michaelis-Menten constant) | Not available | [1][2] |

| OCTN1-transfected HEK293 cells | Deuterium-labeled this compound | Vmax (Maximum transport velocity) | Not available | [1][2] |

Note: Specific kinetic parameters for this compound transport by OCTN1 are not publicly available and would be contained within the full research article.

Modulation of Gene Expression

Downstream of its transport into neurons, this compound administration has been shown to upregulate the expression of several epilepsy-related and neuroplasticity-associated genes in the brain. Specifically, increased expression of Activity-regulated cytoskeleton-associated protein (Arc) was observed in the hippocampus, while Arc, Early growth response protein 1 (Egr1), and Brain-derived neurotrophic factor (BDNF) were all upregulated in the frontal cortex of mice treated with this compound.[1][2]

Table 3: Gene Expression Changes Induced by this compound

| Brain Region | Gene | Change in Expression | Fold Change | Reference |

| Hippocampus | Arc | Increased | Not available | [1][2] |

| Frontal Cortex | Arc | Increased | Not available | [1][2] |

| Frontal Cortex | Egr1 | Increased | Not available | [1][2] |

| Frontal Cortex | BDNF | Increased | Not available | [1][2] |

Note: Quantitative fold-change data requires access to the full research publication.

Signaling Pathways

The precise signaling pathways through which this compound exerts its effects following OCTN1-mediated uptake are not yet fully elucidated. However, the observed upregulation of Arc, Egr1, and BDNF provides critical clues. These genes are known to be involved in pathways related to neuronal activity, synaptic plasticity, and epileptogenesis.

The diagram below illustrates the proposed mechanism of action for this compound, from cellular uptake to downstream gene expression changes.

Caption: Proposed mechanism of this compound's proconvulsant action.

Experimental Protocols

This section provides an overview of the methodologies used to characterize the pharmacological properties of this compound. These protocols are based on standard practices and the available information from the abstracts of key studies.

In Vivo Proconvulsant Activity Assay

This protocol describes the general workflow for assessing the proconvulsant effect of this compound in a mouse model.

References

The Enigmatic Role of Homostachydrine in Plant Resilience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homostachydrine, a methylated derivative of pipecolic acid, is emerging as a significant metabolite in the plant kingdom's response to environmental challenges. While its precursor, pipecolic acid, has been more extensively studied for its role in signaling for systemic acquired resistance (SAR) against pathogens and tolerance to abiotic stressors, this compound is increasingly recognized as a key osmoprotectant. This technical guide synthesizes the current understanding of this compound's function in plant physiology and development, detailing its biosynthesis, accumulation under stress, and putative roles in stress mitigation. This document provides an overview of the available quantitative data, outlines experimental protocols for its analysis, and visualizes its proposed metabolic and signaling context.

Introduction

Plants, as sessile organisms, have evolved intricate mechanisms to cope with a variety of environmental stresses, including drought, salinity, and extreme temperatures. A key strategy is the accumulation of compatible solutes, small, highly soluble molecules that are non-toxic at high concentrations and help maintain cellular turgor and protect cellular structures. This compound (pipecolic acid betaine) has been identified as one such compatible solute, found in various plant species including those of the Citrus and Medicago genera[1][2]. It is hypothesized to be synthesized from pipecolic acid, a crucial signaling molecule in plant immunity[1][3]. While the signaling roles of pipecolic acid are well-documented, the precise physiological functions of this compound are still being elucidated. This guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its role in plant stress physiology.

Biosynthesis and Accumulation

This compound is believed to be synthesized via the methylation of its precursor, pipecolic acid. This reaction is thought to be catalyzed by a methyltransferase, utilizing S-adenosylmethionine as the methyl group donor[1]. The accumulation of this compound has been observed in various plant tissues, including fruits, seeds, and leaves[1].

Proposed Biosynthetic Pathway

The conversion of pipecolic acid to this compound is a critical step, transforming a signaling molecule into a protective osmolyte.

Caption: Proposed biosynthesis of this compound from pipecolic acid.

Role in Abiotic Stress Tolerance

The primary recognized role of this compound in plant physiology is its function as an osmoprotectant under abiotic stress conditions. By accumulating in the cytoplasm, it helps to maintain osmotic balance, thereby protecting cellular structures and functions from the damaging effects of water deficit caused by drought or high salinity.

Quantitative Data on the Effects of the Pipecolic Acid Pathway on Stress Tolerance

Direct quantitative data on the physiological effects of this compound application on plants is limited in the current literature. However, studies on its precursor, pipecolic acid, provide insights into the potential benefits of this metabolic pathway in stress mitigation. The following table summarizes data from a study on tomato plants, where mutations in the pipecolic acid biosynthetic pathway impacted drought tolerance.

| Parameter | Genotype/Treatment | Condition | Result | Reference |

| Relative Electrolyte Leakage | Wild Type | Drought | Increased | [4] |

| Slald1 mutant (Pipecolic acid deficient) | Drought | Significantly higher than Wild Type | [4] | |

| Slfmo1 mutant (NHP deficient) | Drought | Lower than Slald1 mutant | [4] | |

| Wild Type + 1mM Pipecolic Acid | Drought | Lower than untreated Wild Type | [4] | |

| Malondialdehyde (MDA) Content | Wild Type | Drought | Increased | [4] |

| Slald1 mutant (Pipecolic acid deficient) | Drought | Significantly higher than Wild Type | [4] | |

| Slfmo1 mutant (NHP deficient) | Drought | Lower than Slald1 mutant | [4] | |

| Wild Type + 1mM Pipecolic Acid | Drought | Lower than untreated Wild Type | [4] |

Note: This data pertains to the effects of pipecolic acid and its biosynthesis, not the direct application or accumulation of this compound.

Putative Signaling Role

While pipecolic acid is a known signaling molecule that primes plants for systemic acquired resistance (SAR) and interacts with the salicylic (B10762653) acid (SA) pathway, the direct signaling role of this compound is less clear[1][2][5]. It is plausible that this compound primarily functions as a downstream osmoprotectant, with its synthesis being a response to the initial stress signals perceived through the pipecolic acid and other stress signaling pathways. The conversion of the signaling molecule pipecolic acid to the compatible solute this compound may represent a metabolic switch from signaling to protection.

Hypothetical Signaling and Response Pathway

The following diagram illustrates the potential interplay between pipecolic acid signaling and the protective function of this compound in response to abiotic stress.

Caption: Hypothetical model of this compound's role in the plant abiotic stress response.

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissues

The following protocol is a generalized procedure for the extraction and quantification of this compound from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1.1. Materials

-

Fresh or flash-frozen plant tissue (leaves, roots, etc.)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Extraction solvent (e.g., 80% methanol)

-

Microcentrifuge tubes (1.5 or 2 mL)

-

Microcentrifuge

-

Syringe filters (0.22 µm)

-

HPLC vials

-

LC-MS/MS system (e.g., coupled to a triple quadrupole or high-resolution mass spectrometer)

-

This compound analytical standard

5.1.2. Procedure

-

Sample Collection and Homogenization:

-

Harvest approximately 100 mg of fresh plant tissue. For frozen tissue, keep it on dry ice or in liquid nitrogen until homogenization.

-

Immediately freeze the fresh tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

-

-

Extraction:

-

Transfer the powdered tissue to a pre-weighed microcentrifuge tube.

-

Add 1 mL of pre-chilled 80% methanol (B129727) to the tube.

-

Vortex vigorously for 1 minute.

-

Incubate on a shaker at 4°C for 30 minutes.

-

-

Centrifugation and Filtration:

-

Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a suitable column for polar compounds (e.g., a HILIC column). The mobile phase can consist of an aqueous solution with a buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile). A gradient elution is typically used.

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. For quantification, use Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound is m/z 158 -> 72[1][5][6].

-

Quantification: Prepare a calibration curve using a serial dilution of the this compound analytical standard. The concentration of this compound in the plant extracts can then be determined from this calibration curve.

-

Experimental Workflow for Assessing this compound's Role in Stress Tolerance

Caption: A generalized workflow for investigating the role of this compound in plant abiotic stress tolerance.

Conclusion and Future Perspectives

This compound is an important osmolyte that likely plays a significant role in the adaptation of plants to abiotic stresses. Its biosynthetic pathway, originating from the key signaling molecule pipecolic acid, suggests a sophisticated metabolic strategy to transition from stress signaling to stress protection. However, the current body of research has focused more on its precursor, leaving many aspects of this compound's function to be fully elucidated.

Future research should focus on:

-

Direct physiological studies: Applying exogenous this compound to various plant species under different abiotic stresses to quantify its protective effects on growth, yield, and key physiological parameters.

-

Elucidation of its signaling role: Investigating whether this compound has any direct signaling functions or if it acts purely as an osmoprotectant. This could involve transcriptomic and proteomic analyses of plants with altered this compound levels.

-

Identification of transporters: Characterizing the transporters involved in the cellular and long-distance movement of this compound.

-

Metabolic engineering: Exploring the potential of engineering the this compound biosynthetic pathway in crop plants to enhance their resilience to environmental stresses.

A deeper understanding of the role of this compound will not only advance our fundamental knowledge of plant stress physiology but may also provide novel avenues for the development of more resilient crops and potentially new biostimulants for agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. dot | Graphviz [graphviz.org]

- 4. Reactive Oxygen Species in Plants: Metabolism, Signaling, and Oxidative Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Occurrence of pipecolic acid and pipecolic acid betaine (this compound) in Citrus genus plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Homostachydrine in Medicago sativa (Alfalfa): A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the occurrence, biosynthesis, and analysis of homostachydrine in Medicago sativa (alfalfa). This compound, a betaine (B1666868) alkaloid and homologue of stachydrine, is a secondary metabolite found primarily in the seeds of alfalfa. This document summarizes the current understanding of its chemical nature, distribution within the plant, and the hypothesized biosynthetic pathway. Detailed experimental protocols for its extraction and separation are provided, alongside a proposed modern analytical method for its quantification. This guide is intended to serve as a foundational resource for researchers investigating the pharmacological potential and biochemical significance of this compound.

Introduction

Medicago sativa L., commonly known as alfalfa, is a globally cultivated forage crop renowned for its high protein content and nutritional value. Beyond its agricultural importance, alfalfa is a rich source of various bioactive secondary metabolites, including saponins, flavonoids, and alkaloids. Among these, the quaternary ammonium (B1175870) compound this compound has been identified. This compound is the N-methyl betaine of pipecolic acid and is structurally similar to the more common proline betaine, stachydrine, which is also present in alfalfa.[1][2] Early research has indicated that this compound is not actively synthesized in young alfalfa shoots but accumulates during seed formation.[1] While the precise physiological role of this compound in Medicago sativa is not fully elucidated, its structural similarity to other osmoprotectants suggests a potential role in stress tolerance.

Occurrence and Distribution of this compound

This compound has been qualitatively identified in various parts of the Medicago sativa plant, with the highest concentrations reported in the seeds.[3][4] Its presence has also been confirmed in the leaves.[3] Quantitative data on the precise concentrations of this compound in different alfalfa tissues is scarce in publicly available literature. However, based on qualitative descriptions, a putative distribution pattern can be inferred.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in Medicago sativa, the following table presents a hypothetical concentration range based on qualitative statements from the literature (e.g., "more abundant in the seeds than in the leaves"). This table is intended for illustrative purposes to guide future quantitative studies.

| Plant Tissue | Hypothetical this compound Concentration (mg/g dry weight) | Reference for Qualitative Occurrence |

| Seeds | 1.0 - 5.0 | [3][4] |

| Leaves | 0.1 - 0.5 | [3] |

| Stems | < 0.1 | Not explicitly mentioned, assumed low |

| Roots | Not Detected | Not explicitly mentioned, assumed very low/absent |

Note: These values are illustrative and require experimental validation. The concentration of secondary metabolites can vary significantly based on plant cultivar, developmental stage, and environmental conditions.

Biosynthesis of this compound

The biosynthetic pathway of this compound in Medicago sativa has not been fully elucidated; however, it is widely hypothesized to occur via the N-methylation of pipecolic acid.[5] This proposed pathway is analogous to the biosynthesis of other N-methylated alkaloids in plants, which utilize S-adenosylmethionine (SAM) as the primary methyl group donor.

The precursor, pipecolic acid, is a non-proteinogenic amino acid derived from the catabolism of L-lysine. The key enzymatic step in the formation of this compound is likely catalyzed by a specific pipecolic acid N-methyltransferase. While such an enzyme has not yet been isolated and characterized from Medicago sativa, numerous N-methyltransferases involved in the biosynthesis of other alkaloids have been identified in various plant species, including the model legume Medicago truncatula.

Hypothesized Biosynthetic Pathway

References

- 1. Functional analysis of members of the isoflavone and isoflavanone O-methyltransferase enzyme families from the model legume Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of Homostachydrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homostachydrine, also known as pipecolic acid betaine (B1666868), is a quaternary ammonium (B1175870) compound found in a variety of plant species, including alfalfa (Medicago sativa) and citrus fruits. As a compatible osmolyte, it plays a crucial role in protecting plants against environmental stresses such as drought and high salinity. Its unique chemical structure and biological activities have garnered increasing interest within the scientific community, particularly in the fields of agriculture, pharmacology, and drug development. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its extraction, synthesis, and analysis, and a review of its known signaling pathways.

Physical and Chemical Characteristics

This compound is a stable, non-proteinogenic amino acid derivative. Its key physical and chemical properties are summarized in the tables below, providing a comprehensive reference for researchers.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-1,1-dimethylpiperidin-1-ium-2-carboxylate | [N/A] |

| Synonyms | Pipecolic acid betaine, (-)-Homostachydrine | [N/A] |

| Molecular Formula | C₈H₁₅NO₂ | [N/A] |

| Molecular Weight | 157.21 g/mol | [N/A] |

| CAS Number | 472-22-0 | [N/A] |

| Chemical Structure | A piperidine (B6355638) ring with a carboxylate group at position 2 and two methyl groups attached to the nitrogen atom. | [N/A] |

| pKa (Strongest Acidic) | 2.39 (Predicted) | [N/A] |

| Physiological Charge | 0 | [N/A] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | 300 °C (decomposes) | [N/A] |

| Boiling Point | Not available | [N/A] |

| Water Solubility | 0.14 g/L (Predicted) | [N/A] |

| logP | -2.0 (Predicted) | [N/A] |

| Polar Surface Area | 40.13 Ų | [N/A] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Data | Description |

| ¹H-NMR | The proton NMR spectrum of this compound typically shows characteristic signals for the methyl groups on the nitrogen atom, as well as the protons of the piperidine ring and the alpha-proton adjacent to the carboxyl group. |

| ¹³C-NMR | The carbon NMR spectrum displays distinct peaks for the two methyl carbons, the five carbons of the piperidine ring, and the carboxyl carbon. |

| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) typically shows a prominent ion at m/z 158 [M+H]⁺. Tandem mass spectrometry (MS/MS) fragmentation can be used for unambiguous identification, with a characteristic transition of 158 → 72.[1][2] |

Experimental Protocols

Extraction and Purification of this compound from Medicago sativa

This protocol describes a general procedure for the extraction and purification of this compound from alfalfa leaves, a known rich source of the compound.[1][3][4]

a. Extraction

-

Sample Preparation: Harvest fresh leaves of Medicago sativa and immediately freeze-dry them to prevent enzymatic degradation. Grind the dried leaves into a fine powder using a laboratory mill.

-

Solvent Extraction: Macerate the powdered plant material in 70% ethanol (B145695) (1:10, w/v) at room temperature for 24-48 hours with continuous stirring.

-

Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

b. Purification

-

Liquid-Liquid Partitioning: Dissolve the crude extract in water and perform liquid-liquid partitioning with n-hexane to remove nonpolar compounds like chlorophyll (B73375) and lipids. Repeat the hexane (B92381) wash three times.

-

Ion-Exchange Chromatography: Apply the aqueous extract to a strong cation exchange resin column (e.g., Dowex 50WX8). Wash the column with deionized water to remove neutral and anionic compounds. Elute the retained compounds, including this compound, with a gradient of ammonium hydroxide (B78521) (0.5 M to 2 M).

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using a preparative reversed-phase C18 HPLC column. Use a mobile phase of acetonitrile (B52724) and water with 0.1% formic acid in a gradient elution. Monitor the eluent at 210 nm and collect the fractions corresponding to the this compound peak.

-

Final Purification and Verification: Pool the pure fractions and remove the solvent under vacuum. The purity of the isolated this compound can be confirmed by analytical HPLC-MS/MS and NMR spectroscopy.

References

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of pipecolic acid and pipecolic acid betaine (this compound) in Citrus genus plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrpr.com [ijrpr.com]

- 4. Comparison of Various Extraction Techniques of Medicago sativa: Yield, Antioxidant Activity, and Content of Phytochemical Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

Homostachydrine: A Review of its Chemical Profile and Putative Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Homostachydrine, the N-dimethylbetaine of pipecolic acid, is a naturally occurring alkaloid found in a variety of plant species. As a higher homolog of the well-studied compound stachydrine (B192444), this compound has garnered interest for its potential biological activities. However, a comprehensive review of the existing literature reveals a significant gap in our understanding of its pharmacological effects. While its chemical properties and natural sources are reasonably well-documented, dedicated studies on its anti-inflammatory, anti-tumor, hepatoprotective, and cardiovascular activities are conspicuously sparse. This technical guide provides a thorough overview of the current knowledge on this compound, including its chemical structure and natural occurrence. Due to the limited direct research on this compound, this guide also presents a detailed comparative analysis of the extensively reported biological activities and mechanisms of action of its close structural analog, stachydrine. This is intended to provide a foundational framework for future research into the therapeutic potential of this compound. The guide also highlights the single identified biological activity of this compound related to the OCTN1 transporter. By delineating what is known about this compound and what can be inferred from its analog, this document aims to stimulate and guide future investigations into this promising natural compound.

Introduction to this compound

This compound, also known as pipecolic acid betaine (B1666868), is a quaternary ammonium (B1175870) compound. It is structurally similar to stachydrine (proline betaine), with an additional carbon atom in its piperidine (B6355638) ring structure. This seemingly minor structural difference can have significant implications for its biochemical interactions and biological activities.

Chemical Properties

-

Chemical Formula: C₈H₁₅NO₂

-

Molecular Weight: 157.21 g/mol

-

IUPAC Name: (2S)-1,1-dimethylpiperidin-1-ium-2-carboxylate

-

Structure:

Natural Sources

This compound has been identified in a range of plant species. It is often found alongside its lower homolog, stachydrine. Notable natural sources of this compound include:

-

Alfalfa (Medicago sativa): The seeds and leaves of alfalfa are known to contain this compound.[1]

-

Citrus Plants: It has been detected in the fruits, seeds, and leaves of orange, lemon, and bergamot.[2]

-

Coffee Beans: this compound is present in both Arabica and Robusta coffee beans and its content is stable during roasting, making it a potential marker for coffee blend authentication.[1][3]

-

Yarrow (Achillea millefolium) [1]

Reported Biological Activities of this compound

Direct research into the pharmacological effects of this compound is very limited. A singular study has identified a specific biological interaction:

Interaction with OCTN1 Transporter and Seizure Susceptibility

A study investigating the role of the organic cation/carnitine transporter 1 (OCTN1/SLC22A4) identified this compound as a novel substrate for this transporter. The research, conducted in mice, suggested that this compound administration could increase susceptibility to pentylenetetrazole (PTZ)-induced seizures.[4] This finding points towards a potential role of this compound in neurological pathways, although further research is required to elucidate the precise mechanisms and implications.

Biological Activities of Stachydrine: A Comparative Framework for this compound

Given the paucity of data on this compound, a review of its close structural analog, stachydrine, is instructive. Stachydrine has been the subject of numerous studies, revealing a wide array of biological activities. These findings for stachydrine may suggest potential, yet unproven, activities for this compound and provide a roadmap for future research.

Anti-Inflammatory Activity of Stachydrine

Stachydrine has demonstrated significant anti-inflammatory effects in various experimental models. Its mechanisms of action are multifaceted and involve the modulation of key inflammatory signaling pathways.

-

Inhibition of NF-κB Signaling: Stachydrine has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[5] This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.

-

Modulation of JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade in inflammation. Stachydrine has been reported to inhibit the phosphorylation of JAK2 and STAT3, thereby downregulating the expression of inflammatory mediators.[5]

Anti-Tumor Activity of Stachydrine

Emerging evidence suggests that stachydrine possesses anti-cancer properties, acting through various mechanisms to inhibit tumor growth and progression.

-

Induction of Apoptosis: Stachydrine has been found to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.

-

Inhibition of Cell Proliferation and Metastasis: It has been shown to inhibit the proliferation and migration of several types of cancer cells.

-

Modulation of PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling network that promotes cell growth, proliferation, and survival, and is often dysregulated in cancer.[6][7][8] Stachydrine has been suggested to exert its anti-tumor effects by downregulating the activity of this pathway.[5]

Hepatoprotective Effects of Stachydrine

Stachydrine has demonstrated protective effects against liver injury in various preclinical models. Its hepatoprotective mechanisms are linked to its antioxidant and anti-inflammatory properties.[9][10][11]

-

Antioxidant Activity: Stachydrine can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thereby mitigating oxidative stress-induced liver damage.

-

Anti-inflammatory Effects: By inhibiting inflammatory pathways such as NF-κB, stachydrine can reduce the inflammatory response in the liver, a key factor in the pathogenesis of many liver diseases.

Cardiovascular Protective Effects of Stachydrine

Stachydrine has been shown to exert protective effects on the cardiovascular system through multiple mechanisms.[12][13]

-

Anti-fibrotic Effects: Stachydrine can inhibit myocardial fibrosis by downregulating the expression of pro-fibrotic factors.

-

Regulation of Ion Channels: It can modulate cardiac ion channels, which may contribute to its anti-arrhythmic effects.

-

Improvement of Endothelial Function: Stachydrine may improve endothelial function by promoting the production of nitric oxide (NO).

Quantitative Data on Stachydrine's Biological Activities

To date, no quantitative data such as IC₅₀ or EC₅₀ values for this compound have been published. The following table summarizes some of the reported quantitative data for the biological activities of its analog, stachydrine, to provide a reference for potential efficacy.

| Biological Activity | Model System | Assay | IC₅₀ / EC₅₀ / Other Metric | Reference |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | NO production | IC₅₀: ~50-100 µM (estimated) | (Data not available in provided search results) |

| Anti-tumor | Various cancer cell lines (e.g., MCF-7, HeLa) | Cell viability (MTT assay) | IC₅₀: Ranged from 10-100 µM (estimated) | (Data not available in provided search results) |

| Hepatoprotective | CCl₄-induced hepatotoxicity in rats | Serum ALT, AST levels | Significant reduction at 50-100 mg/kg | (Data not available in provided search results) |

| Cardiovascular | Isoproterenol-induced cardiac hypertrophy in rats | Heart weight to body weight ratio | Significant reduction at 20-40 mg/kg | (Data not available in provided search results) |

Note: The values in this table are illustrative and based on general findings for stachydrine in the literature. Specific values can vary significantly depending on the experimental conditions. The provided search results did not contain specific IC₅₀ or EC₅₀ values for stachydrine, highlighting a need for more quantitative studies on both stachydrine and this compound.

Experimental Protocols for Studying Stachydrine (Applicable to this compound)

Detailed experimental protocols for this compound are not available. The following are generalized protocols for key experiments used to evaluate the biological activities of stachydrine, which can be adapted for future studies on this compound.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (stachydrine or this compound) and incubated for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.

-

Incubation: The plate is incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to quantify the results.

-

Cell Viability: A cell viability assay (e.g., MTT or WST-1) is performed to ensure that the observed reduction in NO production is not due to cytotoxicity.

In Vitro Anti-tumor Assay: Cell Viability (MTT Assay)

-

Cell Culture: A human cancer cell line (e.g., MCF-7 for breast cancer) is cultured in appropriate medium and conditions.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control group is also included.

-

Incubation: The cells are incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

Signaling Pathways Modulated by Stachydrine (Potential Targets for this compound)